2-Bromo-5-methyl-1,4-benzoquinone
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 1,4-benzoquinone, such as 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone and 3-(10-bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone, involves multiple steps including bromination and oxidation reactions. A notable synthesis approach involves starting from commercially available precursors like 3,4,5-trimethoxytoluene and utilizing persulfate salts as oxidants (Qiu et al., 2019). Another method involves the reflux of Thymoquinone with bromoundecanoic acid (Setyatama et al., 2018).
Molecular Structure Analysis
The molecular structure of various 1,4-benzoquinone derivatives has been characterized using techniques like mass spectrometry, FT-IR, and NMR spectra. For instance, the structure of 3-(10-bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone has been elucidated using these methods, revealing specific chemical shifts and molecular weight (Setyatama et al., 2018).
Chemical Reactions and Properties
1,4-Benzoquinone derivatives undergo various chemical reactions. For example, the photochemistry of these compounds involves complex processes like transient oscillatory phenomena and photoreduction. The bromate-2-methyl-1,4-benzoquinone photoreaction illustrates this complexity, where the photoreduction of the benzoquinone plays a key role (Amemiya & Wang, 2010).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, are significant, especially in the context of drug design. The synthesis of certain derivatives aims to improve properties like lipophilicity, which impacts drug solubility and efficacy (Zuhroh & Ulfa, 2020).
Scientific Research Applications
Chemical Oscillator Studies : A study by Amemiya & Wang (2010) investigated bromate-2-methyl-1,4-benzoquinone photoreaction, crucial in initiating and sustaining chemical oscillatory phenomena. This work contributes to understanding the dynamics of chemical oscillators in different reaction conditions, showing the sensitivity of nonlinear behavior to the ratio of reactants (Amemiya & Wang, 2010).
Identification of Disinfection Byproducts : Zhao et al. (2010) characterized new chlorination disinfection byproducts in drinking water, including haloquinones like 2,6-dibromo-1,4-benzoquinone. They developed a mass spectrometry technique for their detection, highlighting their role as potential bladder carcinogens (Zhao et al., 2010).
Synthesis of Coenzyme Q Compounds : Qiu et al. (2019) outlined a convenient synthesis method for 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, an intermediate in preparing coenzyme Q compounds. This synthesis involves bromination and oxidation reactions, enhancing the production efficiency of these important biochemical compounds (Qiu et al., 2019).
Drug Design and Solubility Enhancement : Research by Zuhroh & Ulfa (2020) on the solubility of bromo- and methyl-benzoquinone derivatives in drug design showed that these compounds, including modifications of 1,4-benzoquinone, have enhanced lipophilicity, important for oral drug administration (Zuhroh & Ulfa, 2020).
Environmental Contaminant Reactivity : Anichina et al. (2011) used electrospray ionization tandem mass spectrometry to study the reactivity of bromo-methyl-benzoquinones, like 2,6-dibromo-1,4-benzoquinone, towards oligonucleotides. This research is significant for understanding the interactions of environmental contaminants with DNA (Anichina et al., 2011).
Safety And Hazards
The safety symbols for “2-Bromo-5-methyl-1,4-benzoquinone” are GHS07 . The hazard statements include H315-H319 , which indicate that it causes skin irritation and serious eye irritation. The precautionary statements include P264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P , which provide guidance on how to handle the compound safely.
properties
IUPAC Name |
2-bromo-5-methylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELQQGMYSDRBHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369604 | |
Record name | 2-Bromo-5-methyl-1,4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methyl-1,4-benzoquinone | |
CAS RN |
13070-25-2 | |
Record name | 2-Bromo-5-methyl-1,4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-methyl-1,4-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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